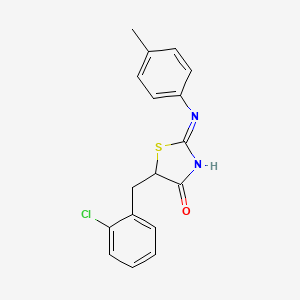

(E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one

Description

Properties

IUPAC Name |

5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-11-6-8-13(9-7-11)19-17-20-16(21)15(22-17)10-12-4-2-3-5-14(12)18/h2-9,15H,10H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXYURKPGDEENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde, p-toluidine, and thiazolidin-4-one. The reaction is often carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond and the thiazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the imine bond, converting it to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its anti-inflammatory and anticancer activities, showing potential as a therapeutic agent.

Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural Analysis

X-ray crystallography of analogs reveals:

- Planar thiazolidinone rings with conjugated C=O and imine (C=N) bonds, confirmed by bond lengths (e.g., N2–C14: 1.259 Å for imine; C8–C9: 1.331 Å for exocyclic C=C) .

- Z/E isomerism at positions 2 and 5, influenced by restricted rotation. For example, pyrazole hybrids exist as 2Z,5Z (58.4–62.8%) and 2E,5Z (37.1–42.0%) isomers .

Comparison with Structural Analogs

Substituent Effects at Position 5

Key Trends :

- Electron-withdrawing groups (e.g., nitro in A52) enhance antimicrobial activity by improving target binding .

- Benzylidene vs. Benzyl : Benzylidene groups (exocyclic C=C) improve planarity and π-π stacking in enzyme inhibition . The target’s 2-chlorobenzyl may increase lipophilicity, favoring membrane penetration.

Substituent Effects at Position 2

Key Trends :

- p-Tolylimino groups (electron-donating methyl) may enhance solubility and metabolic stability compared to chloro-substituted imines .

- Heterocyclic imines (e.g., thiadiazole in 4i) show stronger enzyme inhibition due to additional hydrogen bonding .

Isomerism and Bioactivity

Thiazolidinones exhibit configurational isomerism, impacting biological efficacy:

- 2Z,5Z isomers dominate in pyrazole hybrids (58.4–62.8%) and show stronger α-amylase inhibition due to optimized binding conformations .

Biological Activity

(E)-5-(2-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one is a member of the thiazolidinone family, characterized by a five-membered heterocyclic structure that includes a thiazolidine ring fused with a carbonyl group. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chlorobenzyl and p-tolyl groups likely contributes to its biological activity through electronic effects and steric factors.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of thiazolidinone derivatives. For instance, this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound Name | Bacteria Tested | Inhibition Zone (mm) | % Inhibition |

|---|---|---|---|

| This compound | Escherichia coli | 26 | 88.46 |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | Staphylococcus aureus | 25 | 91.66 |

| Ampicillin | Escherichia coli | 26 | - |

The above table illustrates that the compound's antibacterial efficacy is comparable to that of standard antibiotics like ampicillin, particularly against E. coli and S. aureus .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the ABTS assay, where it demonstrated a high percentage of inhibition (81.8%). This suggests that the compound may effectively scavenge free radicals, contributing to its therapeutic potential in oxidative stress-related conditions .

The mechanism underlying the biological activity of thiazolidinones often involves interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain enzyme functions through competitive binding at active sites, which is crucial for its antibacterial activity .

Case Studies

- Study on Antibacterial Efficacy : A recent pharmacological study assessed the antibacterial activity of various thiazolidinone derivatives, including our compound of interest. The study utilized disk diffusion methods and found that the presence of electron-withdrawing groups like chlorine significantly enhanced the antibacterial properties compared to unsubstituted derivatives .

- Antioxidant Properties Evaluation : Another investigation focused on the antioxidant capabilities of thiazolidinones, revealing that structural modifications, such as halogen substitutions, can lead to increased radical scavenging activities. The study concluded that this compound holds promise as an effective antioxidant agent .

Q & A

Q. Key Variables :

| Factor | Impact |

|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions . |

| Temperature | Elevated temperatures (~80°C) improve reaction rates but risk decomposition . |

| Catalyst | Base-supported ionic liquid phases (SILLPs) improve regioselectivity and reduce waste . |

Yield Optimization : Use reflux conditions in ethanol with SILLP catalysts, achieving yields up to 75% .

Advanced: How can tautomeric equilibria in thiazolidin-4-one derivatives affect structural characterization?

Answer:

The compound may exhibit keto-enol tautomerism, complicating NMR interpretation.

Methodology :

- Variable Temperature (VT) NMR : Monitor proton shifts between 25–100°C to identify tautomeric forms .

- X-ray Crystallography : Resolve absolute configuration and confirm the (E)-isomer dominance in the solid state (e.g., monoclinic P121/c1, α = 111.75°) .

- IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches to distinguish tautomers .

Data Conflict Resolution : Cross-validate using crystallography (definitive) and VT-NMR (dynamic behavior) .

Basic: What assays are suitable for evaluating the compound’s antimicrobial activity?

Answer:

- In Vitro MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Zone of Inhibition : Agar diffusion assays with 10–100 µg/mL concentrations .

- Control Compounds : Compare with ciprofloxacin (bacteria) or fluconazole (fungi) to establish baseline activity .

Note : Solubility in DMSO (≤1% v/v) must be confirmed to avoid false negatives .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?

Answer:

SAR Strategies :

| Modification | Rationale |

|---|---|

| Chlorobenzyl Group | Replace 2-chloro with 4-fluoro to improve metabolic stability . |

| p-Tolylimino Moiety | Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π interactions with targets . |

| Thiazolidinone Core | Sulfur substitution (e.g., 2-thioxo) enhances membrane permeability . |

Q. Validation :

- LogP Measurement : Use HPLC to assess lipophilicity changes .

- CYP450 Inhibition Assays : Evaluate metabolic stability in liver microsomes .

Basic: How to resolve discrepancies in reported biological activity data?

Answer:

Common Causes :

- Purity Variance : HPLC purity <95% leads to inconsistent results .

- Assay Conditions : Variations in pH, serum proteins, or incubation time affect activity .

Q. Mitigation :

- Standardized Protocols : Adopt OECD guidelines for reproducibility.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized derivatives) .

Advanced: What computational methods predict the compound’s binding modes with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., COX-2, β-lactamase) using PDB structures .

- Molecular Dynamics (GROMACS) : Assess binding stability over 100 ns simulations .

- DFT Calculations (Gaussian) : Optimize geometry and calculate frontier orbitals (HOMO-LUMO) to predict reactivity .

Validation : Correlate docking scores (ΔG < −8 kcal/mol) with experimental IC50 values .

Basic: What analytical techniques validate the compound’s purity and identity?

Answer:

| Technique | Application |

|---|---|

| HPLC | Purity assessment (C18 column, acetonitrile/water gradient) . |

| HRMS | Confirm molecular formula (e.g., [M+H]+ m/z calculated for C₁₉H₁₈ClN₂OS: 381.08) . |

| ¹³C NMR | Assign carbonyl (C=O at ~170 ppm) and imino (C=N at ~160 ppm) carbons . |

QC Criteria : Purity ≥95%, RSD ≤2% across triplicate runs .

Advanced: How to design stability studies under physiological conditions?

Answer:

Protocol :

- pH Stability : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24–72 h .

- Light/Heat Stress : Expose to 40°C/75% RH or UV light (ICH Q1B) .

- Oxidative Stress : Treat with 0.1% H₂O₂ and monitor degradation via LC-MS .

Degradation Pathways : Hydrolysis of the imino bond or thiazolidinone ring opening .

Basic: What in vitro models assess cytotoxicity for therapeutic potential?

Answer:

- MTT Assay : Test on HEK-293 (normal) and MCF-7 (cancer) cells (IC50 ≤50 µM suggests selectivity) .

- Hemolysis Assay : Evaluate erythrocyte membrane disruption at 100–500 µg/mL .

- Caspase-3 Activation : Confirm apoptosis induction in cancer cells via Western blot .

Safety Threshold : IC50 >100 µM in normal cells .

Advanced: How to explore structure-activity relationships (SAR) using combinatorial chemistry?

Answer:

- Library Design : Synthesize 20–50 analogs with varied substituents (e.g., halogens, alkyl chains) .

- High-Throughput Screening (HTS) : Test against kinase panels or microbial arrays .

- QSAR Modeling : Use Partial Least Squares (PLS) to correlate descriptors (LogP, polar surface area) with activity .

Hit Criteria : ≥50% inhibition at 10 µM; dose-response validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.